molecular formula C7H6N2O B13970027 (Pyridin-3-yl)methyl cyanate CAS No. 231958-33-1

(Pyridin-3-yl)methyl cyanate

Cat. No.: B13970027
CAS No.: 231958-33-1
M. Wt: 134.14 g/mol
InChI Key: FQTASAVEFVFJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pyridin-3-yl)methyl cyanate: is an organic compound with the molecular formula C7H6N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is characterized by the presence of a cyanate group (-OCN ) attached to a methyl group (-CH2- ) which is further connected to the pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methyl cyanate can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethyl chloride with sodium cyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Pyridin-3-yl)methyl cyanate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include peracids such as m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, acetonitrile, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium azide, dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Pyridin-3-ylmethyl N-oxide.

    Reduction: Pyridin-3-ylmethylamine.

    Substitution: Pyridin-3-ylmethyl azide.

Scientific Research Applications

Chemistry: (Pyridin-3-yl)methyl cyanate is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. These compounds may exhibit biological activities such as anticancer, antibacterial, and antifungal properties .

Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functional attributes .

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methyl cyanate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, thereby blocking its activity. The cyanate group can participate in nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can disrupt normal cellular processes, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl cyanate
  • Pyridin-4-ylmethyl cyanate
  • 3-Cyanopyridine

Comparison: (Pyridin-3-yl)methyl cyanate is unique due to the position of the cyanate group on the pyridine ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. For instance, the 3-position attachment may result in distinct electronic and steric effects, influencing the compound’s interaction with molecular targets and its overall stability .

Properties

CAS No.

231958-33-1

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

pyridin-3-ylmethyl cyanate

InChI

InChI=1S/C7H6N2O/c8-6-10-5-7-2-1-3-9-4-7/h1-4H,5H2

InChI Key

FQTASAVEFVFJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.